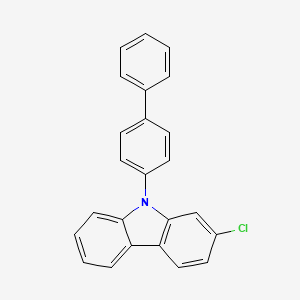

9-(Biphenyl-4-yl)-2-chloro-9H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(Biphenyl-4-yl)-2-chloro-9H-carbazole is a useful research compound. Its molecular formula is C24H16ClN and its molecular weight is 353.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

9-(Biphenyl-4-yl)-2-chloro-9H-carbazole, with the chemical formula C24H16ClN, features a carbazole core substituted with a biphenyl group and a chlorine atom. This structure contributes to its electronic properties, making it suitable for various applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of this compound is as a hole transport material in OLEDs. Hole transport materials are crucial for improving the efficiency and performance of OLEDs by facilitating the movement of positive charge carriers (holes) from the anode towards the emissive layer.

Case Studies:

- Efficiency Improvement : Research indicates that compounds like this compound can enhance the efficiency of OLEDs by optimizing charge balance and reducing recombination losses. A study demonstrated that incorporating this compound into an OLED structure resulted in a significant increase in luminance and efficiency compared to devices using conventional hole transport materials .

- Stability : The stability of OLEDs is paramount for commercial applications. The inclusion of this compound in device architectures has been shown to improve thermal and photostability, thereby extending the operational lifetime of OLEDs .

Photovoltaic Devices

The compound also finds applications in organic photovoltaic (OPV) devices. Its ability to facilitate hole transport contributes to improved charge separation and collection efficiency in OPV cells.

Research Insights:

- A comparative study showed that OPVs utilizing this compound as a hole transport layer exhibited higher power conversion efficiencies than those using traditional materials. This enhancement is attributed to better charge mobility and reduced energy losses during charge transfer processes .

Light Emitting Materials

Beyond its role in transport layers, this compound can be modified to serve as a light-emitting material itself. Its luminescent properties make it suitable for applications in light-emitting devices where specific emission wavelengths are required.

Application Examples:

- Researchers have synthesized derivatives of this compound that emit light at various wavelengths, making them suitable for color-tunable OLEDs. This versatility allows for the design of devices capable of producing white light or specific color outputs by adjusting the molecular structure .

Synthesis and Material Development

The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions, which allow for precise control over the molecular structure and substitution patterns. This synthetic versatility enables researchers to tailor properties for specific applications.

| Synthesis Method | Key Features |

|---|---|

| Palladium-catalyzed cross-coupling | Allows for varied substitution patterns, enhancing electronic properties |

| Reaction conditions | Typically involves biaryl phosphines and lithium bases for optimal yield |

Propriétés

Formule moléculaire |

C24H16ClN |

|---|---|

Poids moléculaire |

353.8 g/mol |

Nom IUPAC |

2-chloro-9-(4-phenylphenyl)carbazole |

InChI |

InChI=1S/C24H16ClN/c25-19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H |

Clé InChI |

HVGQNJDIYWQSQY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.